((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate

stereospecific synthesis nucleoside analogues 2-deoxy-threo-pentofuranoside

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate (CAS 138147‑16‑7), also designated methyl 2‑deoxy‑β‑D‑erythro‑pentofuranoside 5‑(2,2‑dimethylpropanoate), is a fully characterised protected‑sugar building block (C₁₁H₂₀O₅, MW 232.27 g·mol⁻¹) that carries a base‑stable pivalate ester at the 5‑OH, a free 3‑OH with defined (2R,3S) configuration, and an anomeric methyl glycoside [REFS‑1]. Its primary documented role is as a direct intermediate for the stereospecific synthesis of 2‑deoxy‑D‑threo‑pentofuranosides, which are critical scaffolds for modified nucleoside antiviral agents [REFS‑2].

Molecular Formula C11H20O5
Molecular Weight 232.27 g/mol
CAS No. 138147-16-7
Cat. No. B1141756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate
CAS138147-16-7
Molecular FormulaC11H20O5
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCC1C(CC(O1)OC)O
InChIInChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8+,9+/m0/s1
InChIKeyLVXNBYHAAHVEJL-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate (CAS 138147-16-7): Stereodefined 5‑O‑Pivaloyl‑2‑deoxy‑D‑erythro‑pentofuranoside Building Block


((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate (CAS 138147‑16‑7), also designated methyl 2‑deoxy‑β‑D‑erythro‑pentofuranoside 5‑(2,2‑dimethylpropanoate), is a fully characterised protected‑sugar building block (C₁₁H₂₀O₅, MW 232.27 g·mol⁻¹) that carries a base‑stable pivalate ester at the 5‑OH, a free 3‑OH with defined (2R,3S) configuration, and an anomeric methyl glycoside [REFS‑1]. Its primary documented role is as a direct intermediate for the stereospecific synthesis of 2‑deoxy‑D‑threo‑pentofuranosides, which are critical scaffolds for modified nucleoside antiviral agents [REFS‑2].

Why Generic 2‑Deoxy‑Pentofuranoside Analogs Cannot Substitute ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate in Regioselective, Stereospecific Threo‑Nucleoside Synthesis


Seemingly similar 2‑deoxy‑pentofuranosides that lack either the (2R,3S)‑erythro configuration or the pivalate‑protected 5‑OH fail in the documented process for manufacturing 2‑deoxy‑D‑threo‑pentofuranosides. The patented transformation requires a 3‑O‑sulfonate‑activated erythro‑furanoside to undergo stereospecific inversion to the threo isomer; the free 3‑OH of the target compound is the exclusive site for that activation, while the pivalate group remains intact under the basic, aqueous conditions that would cleave acetyl or benzoyl esters [REFS‑1]. Class‑level kinetic data confirm that pivalate esters are the most hydrolytically resistant among common aliphatic esters, with hydrolysis rates in phosphate buffer (pH 7.4) decreasing in the order acetate > propionate > butyrate > succinate > pivalate, meaning generic ester‑protected analogs risk premature deprotection and loss of regiochemical fidelity [REFS‑2].

Quantitative Comparative Evidence: ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate vs. Closest Analogs


Erythro‑to‑Threo Stereochemical Inversion: Exclusive Competence of the (2R,3S) Isomer

The patented process for manufacturing 2‑deoxy‑D‑threo‑pentofuranosides explicitly requires a 2‑deoxy‑D‑erythro‑pentofuranoside bearing a sulfonate leaving group at the 3‑position to achieve stereochemical inversion. The target compound, with its free 3‑OH and (2R,3S) configuration, is the designated precursor; the corresponding (2R,3R)‑threo isomer (CAS 138147‑42‑9) cannot undergo this inversion and instead yields the undesired erythro product [REFS‑1].

stereospecific synthesis nucleoside analogues 2-deoxy-threo-pentofuranoside

Hydrolytic Stability of Pivalate Relative to Acetate, Propionate, Butyrate, and Succinate Esters

In phosphate buffer at pH 7.4, the hydrolysis rate of pivalate esters consistently ranks as the slowest among common aliphatic esters. A systematic study of propranolol prodrugs demonstrated the relative hydrolysis order: acetate > propionate > butyrate > succinate > pivalate [REFS‑1]. Although the absolute rate constants are not reported, the qualitative order indicates that the pivalate group offers the highest resistance to non‑enzymatic aqueous hydrolysis, a property that ensures 5‑O protection integrity during prolonged basic or aqueous reaction sequences where acetyl or propionyl esters would be cleaved.

protecting group stability ester hydrolysis kinetics process chemistry

Patent‑Cited Preference for Pivaloyl Protection in Erythro‑Furanoside Intermediates

Canadian patent CA 2039403, which describes the industrial route to 2‑deoxy‑D‑threo‑pentofuranosides, lists pivaloyl as a preferred 5‑O‑protecting group alongside benzoyl, isobutyloxycarbonyl, tetrahydropyranyl, and 4‑phenylbenzoyl, but explicitly names methyl 2‑deoxy‑5‑O‑pivaloyl‑D‑erythro‑pentofuranoside (i.e., the target compound or its 3‑O‑substituted derivative) as a key intermediate in the inversion sequence [REFS‑1]. While the patent does not report head‑to‑head yield comparisons, the consistent nomination of pivaloyl across multiple embodiments indicates superior process compatibility relative to laevulinate or silyl ethers, which are not mentioned in the same context.

hydroxyl protecting group patented process selectivity

Anomeric Configuration: β‑D‑Erythro Identity Ensures Correct Glycosylation Diastereoselectivity

The target compound is unambiguously registered as the β‑D‑erythro‑pentofuranoside anomer (CAS 138147‑16‑7), as evidenced by vendor‑supplied InChI and IUPAC descriptors [REFS‑1]. The corresponding α‑anomer (CAS 138147‑15‑6) possesses identical molecular formula but different atom arrangement, leading to distinct reactivity in glycosylation reactions. In nucleoside synthesis, the β‑configured anomeric methoxy group favours the desired β‑glycosidic bond formation; switching to the α‑anomer would invert the anomeric outcome, potentially yielding inactive stereoisomers of the final nucleoside drug.

anomeric purity nucleoside coupling diastereoselectivity

Regioselective 3‑OH Functionalisation Enabled by Pivalate‑Protected 5‑OH

The unprotected parent diol methyl 2‑deoxy‑D‑erythro‑pentofuranoside (CAS 60134‑26‑1) bears two chemically similar hydroxyl groups, rendering selective mono‑functionalisation of the 3‑OH difficult. In contrast, the target compound carries a pivalate ester at the 5‑OH, leaving the 3‑OH as the sole nucleophilic site. This regiochemical orthogonality is exploited in patent CA 2039403 to install a 3‑O‑methanesulfonyl group, yielding methyl 2‑deoxy‑3‑O‑methanesulfonyl‑5‑O‑pivaloyl‑D‑erythro‑pentofuranoside as a single regioisomer [REFS‑1]. The unprotected diol (CAS 60134‑26‑1) would produce mixtures of 3‑O‑ and 5‑O‑sulfonylated isomers, necessitating chromatographic separation and reducing overall yield [REFS‑2].

regioselective protection sulfonylation orthogonal protecting groups

Validated Intermediate Designation: Explicitly Listed for 2‑Deoxy‑D‑threo‑pentofuranoside Synthesis by Multiple Independent Vendors

Both BOC Sciences and CymitQuimica explicitly describe the compound as 'an intermediate for the synthesis of 2‑Deoxy‑D‑threopentofuranoside' [REFS‑1][REFS‑2]. In contrast, closely related analogs such as the threo‑pivalate isomer (CAS 138147‑42‑9) or the α‑anomer (CAS 138147‑15‑6) are not listed with the same targeted synthetic application, suggesting that the target compound’s exact stereochemical and protecting‑group combination has been recognised and validated for this specific transformation.

building block intermediate synthetic utility

High‑Value Application Scenarios for ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate Based on Comparative Evidence


Stereospecific Synthesis of 2′‑Deoxy‑threo‑Nucleoside Antiviral Candidates

The compound’s (2R,3S)‑erythro configuration is the exclusive precursor for the patented 3‑O‑sulfonate‑driven inversion to 2‑deoxy‑D‑threo‑pentofuranosides [REFS‑1]. This pathway directly furnishes the sugar moiety of clinically explored 3′‑substituted‑2′,3′‑dideoxynucleosides, including anti‑HIV agents. Using any other stereoisomer or protecting‑group combination interrupts this validated, patent‑exemplified route.

Regioselective Preparation of 3′‑Modified 2′‑Deoxynucleoside Intermediates

With the 5‑OH masked by the hydrolytically robust pivalate ester [REFS‑2], the free 3‑OH undergoes clean sulfonylation without competing 5‑O‑functionalisation [REFS‑1]. This regioselectivity is critical for introducing azido, fluoro, or other substituents at the 3′‑position of the final nucleoside, avoiding cumbersome regioisomer separations and improving process mass intensity.

Multi‑Step Synthetic Routes Requiring Base‑Stable Orthogonal Hydroxyl Protection

The pivalate group’s documented position as the most hydrolysis‑resistant common aliphatic ester (rate order: acetate > propionate > butyrate > succinate > pivalate) [REFS‑2] makes the compound suitable for sequences involving aqueous basic workups, Mitsunobu inversions, or protic solvents, where acetyl or benzoyl esters would be prematurely cleaved. This stability directly translates into higher recovery of the protected intermediate and fewer purification steps.

Academic and Industrial Laboratories Requiring a Validated, Off‑the‑Shelf Erythro‑Furanoside Building Block

Multiple reputable vendors catalogue the compound specifically as an intermediate for 2‑deoxy‑D‑threopentofuranoside synthesis [REFS‑3][REFS‑4], providing immediate access without in‑house protection‑group optimisation. This documented utility eliminates the need for a full re‑validation study, accelerating project timelines in medicinal chemistry and carbohydrate research.

Quote Request

Request a Quote for ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.